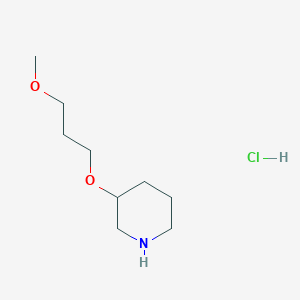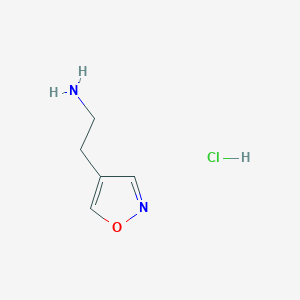
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Overview
Description
Scientific Research Applications
Organic Synthesis
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione: serves as a versatile building block in organic synthesis. Its incorporation into larger molecules can introduce a fluorinated moiety, which is known to significantly alter the physical and chemical properties of compounds. For example, the introduction of fluorine can increase the lipophilicity and metabolic stability of pharmaceuticals .
Drug Discovery
In drug discovery, this compound’s fluorinated benzyl group can be crucial for the development of new medicinal agents. Fluorine atoms are often included in drug molecules to enhance their binding affinity to biological targets, improve pharmacokinetics, and increase bioavailability .
Pharmacology
Pharmacologically, the dihydropyrazine dione structure of the compound can interact with various enzymes and receptors. It may serve as an inhibitor or modulator of biological pathways, which is essential for the development of new therapies for diseases.
Radiobiology
The fluorine atom present in this compound can be substituted with F-18 , a radioactive isotope, to create imaging agents for positron emission tomography (PET) scans. This application is particularly valuable in cancer research for localizing tumors and monitoring treatment efficacy .
Agrochemistry
In agrochemistry, the introduction of fluorine atoms into lead structures of pesticides and herbicides can result in compounds with improved physical, biological, and environmental properties. This compound could be used to synthesize new fluorinated agrochemicals with enhanced activity and selectivity .
Material Science
The unique electronic properties of fluorinated compounds make them suitable for use in material science, particularly in the development of advanced polymers and electronics. The electron-withdrawing nature of the fluorine atom can influence the conductivity and stability of materials .
Environmental Chemistry
Fluorinated compounds are also studied for their environmental impact. Understanding the behavior of such compounds, including 1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione , in the environment is crucial for assessing their persistence and potential ecological effects .
Biochemistry
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPYMJXNHUYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)



![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)


